molecular formula C11H5BrClN3O B14911841 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

Cat. No.: B14911841
M. Wt: 310.53 g/mol
InChI Key: ZSAMLTDTRODRQT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile is a halogenated pyrazinecarbonitrile derivative characterized by a pyrazine ring substituted with a carbonitrile group at position 2 and a phenoxy group at position 2. The phenoxy moiety is further substituted with bromine and chlorine at the 4- and 2-positions, respectively (CAS: 1253397-02-2) . This compound is part of a broader class of pyrazine-based molecules used as intermediates in synthesizing bioactive agents, including antimicrobial and anticancer drugs .

Properties

Molecular Formula

C11H5BrClN3O

Molecular Weight

310.53 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C11H5BrClN3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H

InChI Key

ZSAMLTDTRODRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC2=NC=CN=C2C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-bromo-2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers
  • 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile: A positional isomer of the target compound, differing in the halogen placement (bromine at 2-, chlorine at 4- on the phenoxy ring). This positional variation may alter steric interactions and electronic effects, impacting reactivity and target binding .
  • 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile: Lacks the bromine substituent, reducing lipophilicity (log P) compared to the target compound. Such differences influence solubility and pharmacokinetic profiles .
Substituent Variations
  • 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (CAS: 1250251-50-3): Replaces halogens with an electron-donating amino group. This substitution decreases log P and enhances solubility but may reduce stability due to increased susceptibility to oxidation .
Core Modifications
  • 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F): Replaces the phenoxy group with a thiophene-sulfonyl moiety. This modification introduces a sulfonyl group, enhancing hydrogen-bonding capacity and altering receptor binding specificity, as seen in its weak inhibition of the P2Y12 receptor (IC50: ~15.5 μM) .
  • 3-Azido-5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile : Features an azido group and dimethoxyphenyl substituent, which may confer photochemical reactivity and distinct biological targeting compared to halogenated derivatives .

Physicochemical Properties

Compound log P Solubility Key Features
3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile ~3.5* Low High lipophilicity, halogen-driven stability
3-(4-Aminophenoxy)pyrazine-2-carbonitrile ~2.1* Moderate Improved solubility, reduced stability
3-(2',4'-Difluorophenyl)pyrazine-2-carbonitrile ~2.8* Moderate Enhanced metabolic stability
3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile ~1.9 High Sulfonyl group improves polarity

*Estimated based on structural analogs .

The bromo and chloro substituents in the target compound increase log P (~3.5), complicating chromatographic purification compared to less halogenated derivatives . Fluorinated analogs (e.g., difluorophenyl) balance lipophilicity and solubility, making them more amenable to formulation .

Biological Activity

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromine atom and a chlorophenoxy group, which contributes to its unique biological properties. The structural formula can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites or allosteric sites of enzymes, thereby modulating their activity. In receptor studies, it may function as either an agonist or antagonist, influencing various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly against various cancer cell lines. For instance, it demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound has shown activity against a range of microbial pathogens, indicating potential applications in treating infections.
  • Neurological Effects : Some studies have suggested that this compound may influence neurological pathways, although specific mechanisms remain to be fully elucidated .

Anticancer Studies

A study conducted on various pyrazine derivatives highlighted the anticancer potential of this compound. The compound was found to induce apoptosis in cancer cells and arrest the cell cycle at specific phases. Notably:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HepG26.0Cell cycle arrest

These findings suggest that the compound's unique structure may contribute to its effectiveness against cancer cells compared to other similar compounds .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited significant inhibitory effects against several bacterial strains. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL

These results indicate the compound's potential as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound5.0 (MCF-7)10 (E. coli)
3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile7.5 (MCF-7)12 (E. coli)
Pyrrolopyrazine Derivative6.5 (MCF-7)20 (E. coli)

The unique substitution pattern of this compound contributes to its enhanced activity compared to its analogs.

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